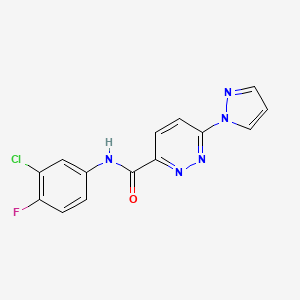
N-(3-chloro-4-fluorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, referred to as N-CFPC, is a synthetic compound used in laboratory experiments to study biochemical and physiological effects. It is an important tool in the field of drug discovery and development, as well as in the study of signal transduction pathways. N-CFPC has a wide range of applications, such as in the study of cancer, inflammation, and other diseases.
Mecanismo De Acción
N-CFPC is believed to act through the inhibition of protein kinases and phosphatases. These enzymes are involved in the regulation of signal transduction pathways, which are essential for cell growth and proliferation. By inhibiting these enzymes, N-CFPC is able to modulate the activity of these pathways, and thus alter the growth and proliferation of cells.
Biochemical and Physiological Effects
N-CFPC has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as modulate the expression of inflammatory mediators. Additionally, N-CFPC has been found to modulate the activity of signal transduction pathways, which are essential for cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-CFPC has several advantages for use in laboratory experiments. It is an easily synthesized compound, and is relatively stable. Additionally, it is a potent inhibitor of protein kinases and phosphatases, making it a useful tool for studying signal transduction pathways.
However, there are some limitations to the use of N-CFPC in laboratory experiments. It is a relatively new compound, and thus there is limited information available on its biochemical and physiological effects. Additionally, it is not known to be toxic to humans, and thus may not be suitable for use in clinical trials.
Direcciones Futuras
N-CFPC has several potential future directions for research. One potential future direction is to further study its effects on signal transduction pathways. Additionally, further research could be done on its effects on cancer and inflammation. Furthermore, further research could be done to investigate its potential toxicity and suitability for use in clinical trials. Finally, further research could be done to investigate its potential use as a drug target.
Métodos De Síntesis
N-CFPC is synthesized through a process known as “alkylation”. This involves the reaction of an alkylating agent, such as an alkyl halide, with a nucleophilic compound, such as an amine. In the case of N-CFPC, the alkylating agent is 3-chloro-4-fluorophenyl bromide, and the nucleophilic compound is 6-amino-1H-pyrazole-3-carboxamide. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of 0-5 °C. The reaction yields N-CFPC in a yield of approximately 80%.
Aplicaciones Científicas De Investigación
N-CFPC has been used in a variety of scientific research applications, such as drug discovery and development, signal transduction pathways, and cancer research. N-CFPC has been used as a probe to study the activity of enzymes involved in signal transduction pathways, such as protein kinases and phosphatases. It has also been used in the study of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, N-CFPC has been used in the study of inflammation, as it has been found to modulate the expression of inflammatory mediators.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN5O/c15-10-8-9(2-3-11(10)16)18-14(22)12-4-5-13(20-19-12)21-7-1-6-17-21/h1-8H,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITBEWVQRVPADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495945.png)
![4-tert-butyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495952.png)
![2-(4-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495955.png)
![5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495974.png)
![2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495980.png)
![5-{4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B6495993.png)
![4-chloro-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495998.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6496007.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496021.png)
![N'-(2,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496026.png)
![N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496035.png)
![N'-(4-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496036.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B6496038.png)
![N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496045.png)